

# Lignocaine N-oxide: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lignocaine N-oxide*

Cat. No.: *B1675381*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **Lignocaine N-oxide**, a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (lidocaine). This document covers its fundamental chemical properties, including its CAS number and structure, and delves into its metabolic formation and potential pharmacological relevance. While direct experimental data on the specific signaling pathways modulated by **Lignocaine N-oxide** are limited, this guide explores the well-documented anti-inflammatory and neurological signaling pathways of its parent compound, lignocaine, providing a valuable framework for future research. Detailed experimental protocols for the in vitro study of lignocaine metabolism and the synthesis of lignocaine are also presented, alongside a summary of available quantitative data.

## Chemical and Physical Properties

**Lignocaine N-oxide** is a key metabolite of lignocaine, formed through the oxidation of the tertiary amine group.

Table 1: Chemical Identifiers and Properties of **Lignocaine N-oxide**

| Property            | Value                                                                                         | Source(s)           |
|---------------------|-----------------------------------------------------------------------------------------------|---------------------|
| CAS Number          | 2903-45-9                                                                                     | <a href="#">[1]</a> |
| Molecular Formula   | C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>                                 | <a href="#">[1]</a> |
| Molecular Weight    | 250.34 g/mol                                                                                  | <a href="#">[1]</a> |
| IUPAC Name          | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide oxide                                        | <a href="#">[1]</a> |
| Synonyms            | Lidocaine N-oxide, Lignocaine N2-oxide, 2-(Diethyloxidoamino)-N-(2,6-dimethylphenyl)acetamide | <a href="#">[2]</a> |
| Melting Point       | 127-129°C                                                                                     |                     |
| Solubility          | Slightly soluble in Chloroform, DMSO, and Methanol                                            |                     |
| Storage Temperature | -20°C (Freezer)                                                                               |                     |

Chemical Structure:



Figure 1: Chemical Structure of **Lignocaine N-oxide**

## Metabolism and Synthesis

**Lignocaine N-oxide** is primarily formed in the liver through the action of cytochrome P450 enzymes. It is considered a significant metabolite in various species, including humans and rats.

### In Vitro Metabolism of Lignocaine to Lignocaine N-oxide

The formation of **Lignocaine N-oxide** can be studied in vitro using liver microsomal preparations.

#### Experimental Protocol: In Vitro Metabolism in Bovine Liver S9 Fractions

This protocol describes the investigation of lignocaine metabolism in subcellular post-mitochondrial (S9) fractions from bovine liver.

- Preparation of S9 Fractions: Obtain bovine liver from a slaughterhouse and prepare S9 fractions according to standard protocols.
- Incubation: Incubate the S9 fractions with lignocaine at a specified concentration (e.g., 1 mM) in a suitable buffer system at 37°C.
- Time Points: Collect samples at various time points (e.g., 0, 10, 20, 40, and 60 minutes) to monitor the formation of metabolites.
- Analysis: Analyze the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the formation of **Lignocaine N-oxide** and other metabolites.

Quantitative Data from Bovine Liver S9 Incubations:

Table 2: Formation of Lignocaine Metabolites in Bovine Liver S9 Fractions Over Time

| Time (minutes) | Lignocaine N-oxide (%) | Monoethylglycinex ylidide (MEGX) (%) | 2,6-dimethylaniline (DMA) (%) |
|----------------|------------------------|--------------------------------------|-------------------------------|
| 10             | 7                      | Not Reported                         | Not Reported                  |
| 20             | 12                     | Not Reported                         | Not Reported                  |
| 40             | 21                     | Leveled off                          | Leveled off                   |
| 60             | 32                     | Leveled off                          | Leveled off                   |

Note: The percentages represent the proportion of metabolites formed from the initial lignocaine concentration.

## Chemical Synthesis of Lignocaine N-oxide

While detailed protocols for the direct synthesis of **Lignocaine N-oxide** are not readily available in the reviewed literature, its parent compound, lignocaine, can be synthesized through a multi-step process. The N-oxide can then be potentially synthesized from lignocaine via oxidation. A study on the forced degradation of lignocaine HCl indicated that N-oxide is formed as a result of oxidation with hydrogen peroxide. Electrochemical synthesis has also been explored as a method to produce **Lignocaine N-oxide**.

### Experimental Protocol: Synthesis of Lidocaine

This is a two-step synthesis of lidocaine starting from 2,6-dimethylaniline.

- Step 1: Synthesis of  $\alpha$ -chloro-2,6-dimethylacetanilide
  - Dissolve 2,6-dimethylaniline in glacial acetic acid.
  - Add chloroacetyl chloride to the solution.
  - Warm the solution on a steam bath to 40–50°C.
  - Add a solution of sodium acetate in water.
  - Cool the mixture and collect the precipitate by vacuum filtration.

- Step 2: Synthesis of Lidocaine
  - To the  $\alpha$ -chloro-2,6-dimethylacetanilide, add toluene and diethylamine.
  - Reflux the mixture.
  - After cooling, wash the organic layer with water and extract with 3M HCl.
  - Make the aqueous layer basic with 30% KOH solution.
  - Extract the product with pentane.
  - Dry the pentane layer and concentrate to obtain lidocaine.

## Signaling Pathways (Inferred from Lignocaine)

Direct experimental data on the signaling pathways specifically modulated by **Lignocaine N-oxide** are scarce. However, extensive research has been conducted on its parent compound, lignocaine, revealing significant anti-inflammatory and neurological effects mediated through various signaling cascades. It is plausible that **Lignocaine N-oxide**, as a major metabolite, may share some of these activities or serve as a prodrug that is converted back to lignocaine in certain tissues.

## Anti-inflammatory Signaling Pathways of Lignocaine

Lignocaine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory pathways.

### 3.1.1. Inhibition of TLR4-NF- $\kappa$ B and MAPK Signaling

Lignocaine can attenuate the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the downstream inhibition of Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinases (MAPKs).



[Click to download full resolution via product page](#)

Caption: Lignocaine's inhibition of the TLR4-NF-κB and MAPK signaling pathways.

#### Experimental Protocol: In Vitro Macrophage Stimulation

- Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) to confluence.
- Treatment: Randomize cells to different treatment groups: control, LPS (100 ng/mL), LPS + lignocaine (at various concentrations), and other relevant controls.
- Incubation: Incubate the cells for specified time points (e.g., 0, 15, 30, 45, 60 minutes).
- Analysis: Harvest the cells and perform Western blot analysis to determine the protein expression levels of TLR4, phosphorylated and total forms of NF-κB p65, p38, JNK, and ERK.

#### 3.1.2. Inhibition of NLRP3 Inflammasome Activation

Recent studies have shown that lignocaine can also suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response.



[Click to download full resolution via product page](#)

Caption: Lignocaine's inhibitory effect on the NLRP3 inflammasome activation pathway.

## Neurological Signaling Pathways of Lignocaine

The primary mechanism of action of lignocaine as a local anesthetic is the blockade of voltage-gated sodium channels in neurons. However, at therapeutic and toxic concentrations, it also affects other channels and receptors in the central nervous system (CNS).

### 3.2.1. Central Analgesic Effects

Intravenous lignocaine has been shown to have central analgesic effects, which are thought to be mediated by its actions on various ion channels and receptors in the spinal cord and brain.

### 3.2.2. CNS Toxicity

At high concentrations, lignocaine can cause CNS toxicity, including seizures and coma. This is thought to involve the unmasking of L-type  $\text{Ca}^{2+}$  current-mediated action potentials in thalamocortical neurons.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for lignocaine-induced CNS toxicity.

## Conclusion

**Lignocaine N-oxide** is a significant metabolite of lignocaine with established chemical properties. While its own pharmacological profile is not extensively characterized, the well-documented anti-inflammatory and neurological effects of its parent compound provide a strong foundation for future investigations. The provided experimental protocols for studying lignocaine metabolism and synthesis can be adapted for further research into **Lignocaine N-oxide**. A deeper understanding of the biological activities of **Lignocaine N-oxide** could have important implications for drug development, particularly in understanding the overall therapeutic and toxicological profile of lignocaine. Further studies are warranted to elucidate the specific signaling pathways directly modulated by **Lignocaine N-oxide** and to quantify its pharmacological effects.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lignocaine N-oxide | C14H22N2O2 | CID 3036923 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2903-45-9,lignocaine N-oxide | lookchem [lookchem.com]
- To cite this document: BenchChem. [Lignocaine N-oxide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675381#lignocaine-n-oxide-cas-number-and-chemical-structure>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

